(3S)-2-(Bromomethyl)-4-methylpent-1-en-3-ol

Catalog No.
S13796387
CAS No.
M.F
C7H13BrO
M. Wt
193.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3S)-2-(Bromomethyl)-4-methylpent-1-en-3-ol

Product Name

(3S)-2-(Bromomethyl)-4-methylpent-1-en-3-ol

IUPAC Name

(3S)-2-(bromomethyl)-4-methylpent-1-en-3-ol

Molecular Formula

C7H13BrO

Molecular Weight

193.08 g/mol

InChI

InChI=1S/C7H13BrO/c1-5(2)7(9)6(3)4-8/h5,7,9H,3-4H2,1-2H3/t7-/m0/s1

InChI Key

HDPWJPWKTKFFMJ-ZETCQYMHSA-N

Canonical SMILES

CC(C)C(C(=C)CBr)O

Isomeric SMILES

CC(C)[C@@H](C(=C)CBr)O

The compound (3S)-2-(Bromomethyl)-4-methylpent-1-en-3-ol is a chiral organic molecule characterized by a bromomethyl group and a double bond in its structure. Its molecular formula is C6H11BrOC_6H_{11}BrO, and it has a molecular weight of approximately 179.06 g/mol. The compound features a pentene backbone with a hydroxyl group, making it an alcohol. The presence of the bromine atom introduces unique reactivity patterns, particularly in substitution and elimination reactions.

  • Hydrogenation: When subjected to hydrogen gas in the presence of a platinum catalyst, this compound can undergo hydrogenation to yield (R)-3-bromo-2-methylpentane, demonstrating stereochemical inversion at the chiral center .
  • Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as hydroxide ions or amines, leading to the formation of alcohols or amines.
  • Elimination Reactions: Under acidic conditions, the compound may undergo elimination to form alkenes, which can further react to yield various products depending on the reaction conditions.

The synthesis of (3S)-2-(Bromomethyl)-4-methylpent-1-en-3-ol can be achieved through several methods:

  • Alkylation Reactions: Starting from 4-methylpent-1-en-3-ol, bromomethylation can be performed using bromomethane in the presence of a base.
  • Hydroboration-Oxidation: An alternative synthesis route could involve hydroboration of an appropriate alkene followed by oxidation to introduce the hydroxyl group.
  • Halogenation: Direct bromination of 4-methylpent-1-en-3-ol can also yield the desired compound, where careful control of reaction conditions is crucial to maintain stereochemistry.

(3S)-2-(Bromomethyl)-4-methylpent-1-en-3-ol may find applications in:

  • Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: Potential use in drug discovery processes where specific structural features are required.
  • Chemical Research: Useful in studying reaction mechanisms involving chiral centers and halogenated compounds.

Interaction studies involving (3S)-2-(Bromomethyl)-4-methylpent-1-en-3-ol would typically focus on its reactivity with nucleophiles and electrophiles. Understanding these interactions is crucial for predicting its behavior in various chemical environments and potential applications in medicinal chemistry.

Several compounds share structural similarities with (3S)-2-(Bromomethyl)-4-methylpent-1-en-3-ol, which can help highlight its uniqueness:

Compound NameMolecular FormulaKey Features
4-Methylpentan-2-oneC6H12OKetone functional group
4-Methylpentan-2-olC6H14OAlcohol without halogen substituent
(Z)-3-Bromo-4-methylpent-2-en-1-olC6H11BrODifferent position of double bond
3-Bromo-4-methylpentan-2-oneC6H11BrOKetone structure, lacks hydroxyl group

The uniqueness of (3S)-2-(Bromomethyl)-4-methylpent-1-en-3-ol lies in its specific stereochemistry and the combination of both a bromomethyl and hydroxyl group on a pentene backbone, which influences its reactivity and potential applications in organic synthesis and pharmaceuticals.

XLogP3

2.4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

192.01498 g/mol

Monoisotopic Mass

192.01498 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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